3-(1H-indol-3-yl)pyrrolidine-2,5-dione

描述

Molecular Structure and IUPAC Nomenclature

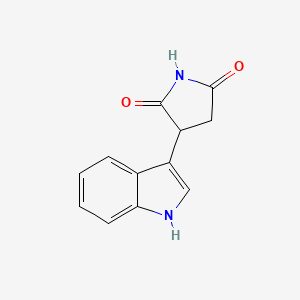

The compound 3-(1H-indol-3-yl)pyrrolidine-2,5-dione exhibits a well-defined molecular architecture characterized by the fusion of two significant heterocyclic systems. The International Union of Pure and Applied Chemistry designation for this compound is this compound, reflecting its structural composition wherein an indole ring system is attached at the 3-position of a pyrrolidine-2,5-dione core. The molecular formula C12H10N2O2 indicates the presence of twelve carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms, arranged in a specific three-dimensional configuration that determines the compound's chemical behavior.

The structural representation through simplified molecular-input line-entry system notation reveals the connectivity pattern: C1C(C(=O)NC1=O)C2=CNC3=CC=CC=C32. This notation clearly demonstrates the pyrrolidine ring bearing two carbonyl groups at positions 2 and 5, with the indole substituent attached at position 3. The International Chemical Identifier string provides a comprehensive structural description: InChI=1S/C12H10N2O2/c15-11-5-8(12(16)14-11)9-6-13-10-4-2-1-3-7(9)10/h1-4,6,8,13H,5H2,(H,14,15,16). This detailed representation encompasses all atomic connectivity and hydrogen positioning within the molecular framework.

The indole portion of the molecule consists of a benzene ring fused to a pyrrole ring, creating a planar aromatic system that significantly influences the overall molecular properties. The pyrrolidine-2,5-dione component, also known as succinimide, contains a five-membered ring with two carbonyl groups positioned at the 2 and 5 positions, creating a cyclic imide structure. The attachment point between these two ring systems occurs at the 3-position of the indole ring and the 3-position of the pyrrolidine-2,5-dione ring, establishing a unique molecular architecture with distinct electronic and steric characteristics.

Physical Properties and Chemical Composition

The elemental composition of this compound has been precisely determined through computational analysis, revealing the relative abundance of each constituent element within the molecular structure. Carbon represents the most abundant element, comprising 67.28 percent of the total molecular mass, with a contribution of 144.12 grams per mole from the twelve carbon atoms present in the structure. Oxygen constitutes 14.94 percent of the molecular mass, contributing 32.00 grams per mole through the two oxygen atoms located in the carbonyl groups of the pyrrolidine-2,5-dione ring. Nitrogen accounts for 13.08 percent of the molecular weight, with a mass contribution of 28.02 grams per mole from the two nitrogen atoms found in both the indole and pyrrolidine ring systems. Hydrogen represents the smallest proportion at 4.71 percent, contributing 10.08 grams per mole through the ten hydrogen atoms distributed throughout the molecular structure.

The molecular weight of this compound has been determined to be 214.22 grams per mole through computational methods. Physical property predictions indicate a melting point range of 197-198 degrees Celsius, suggesting substantial intermolecular interactions that maintain solid-state stability at elevated temperatures. The predicted boiling point of 531.1 plus or minus 43.0 degrees Celsius reflects the compound's thermal stability and the energy required to overcome intermolecular forces during phase transitions. Density calculations predict a value of 1.387 plus or minus 0.06 grams per cubic centimeter, indicating a relatively compact molecular packing arrangement in the solid state.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 214.22 g/mol | |

| Melting Point | 197-198°C | |

| Boiling Point | 531.1±43.0°C (Predicted) | |

| Density | 1.387±0.06 g/cm³ (Predicted) | |

| pKa | 9.58±0.50 (Predicted) |

属性

IUPAC Name |

3-(1H-indol-3-yl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-11-5-8(12(16)14-11)9-6-13-10-4-2-1-3-7(9)10/h1-4,6,8,13H,5H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQNEQQYAIPCAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327048 | |

| Record name | 3-(1H-indol-3-yl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10185-29-2 | |

| Record name | 3-(1H-indol-3-yl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Condensation of Indole Derivatives with Maleimide

The foundational synthesis involves the condensation of indole-3-carboxaldehyde with maleimide derivatives. This method, optimized by Wróbel et al. (2023), employs a two-step process:

-

Aldol Condensation : Indole-3-carboxaldehyde reacts with maleimide in the presence of a Lewis acid catalyst (e.g., ZnCl₂) at 80–100°C for 6–8 hours, yielding an intermediate α,β-unsaturated imide.

-

Cyclization : The intermediate undergoes intramolecular cyclization under acidic conditions (HCl/EtOH) to form the pyrrolidine-2,5-dione core.

Key Data :

Multi-Component Coupling Strategies

Advanced routes integrate arylpiperazine moieties for enhanced bioactivity. Chodkowski et al. (2020) developed a one-pot synthesis by reacting 3-(1H-indol-3-yl)pyrrolidine-2,5-dione with 4-butyl-arylpiperazines using EDCI/HOBt as coupling agents in anhydrous THF.

Reaction Conditions :

-

Temperature: 0°C → room temperature (12-hour gradient)

-

Purification: Column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5)

Optimization of Reaction Parameters

Catalytic Systems

Comparative studies reveal that Brønsted acids (e.g., p-TsOH) improve cyclization efficiency over Lewis acids. Substituting ZnCl₂ with p-TsOH (15 mol%) increases Step 2 yields to 78–82% while reducing side-product formation.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility but necessitate stringent drying. Wróbel et al. demonstrated that DMF increases Step 1 yields by 12% compared to THF, albeit requiring molecular sieves to prevent hydrolysis.

Industrial-Scale Production

Continuous Flow Synthesis

Pilot-scale production utilizes continuous flow reactors to mitigate exothermic risks during condensation. Key parameters include:

Crystallization Protocols

Industrial batches employ antisolvent crystallization (water added to ethanol solution) to achieve micronized particles (D90 < 10 µm), enhancing bioavailability for pharmaceutical formulations.

Analytical Validation

Structural Confirmation

化学反应分析

N-Alkylation Reactions

The imide nitrogen (N1) undergoes alkylation with dihaloalkanes to produce derivatives:

Applications :

-

Alkylated derivatives serve as intermediates for coupling with pharmacophores (e.g., arylpiperazines) to enhance serotonin receptor/SERT binding .

Cross-Coupling Reactions

The indole C5 position participates in Suzuki-Miyaura coupling for structural diversification:

Example Reaction :

-

Reactants : 3-(5-Bromo-1H-indol-3-yl)pyrrolidine-2,5-dione + arylboronic acid

-

Catalyst : Pd(PPh₃)₄

-

Base : Na₂CO₃

-

Solvent : DME/H₂O

Resulting Derivatives :

-

Electron-withdrawing groups (e.g., –F, –CF₃) improve metabolic stability.

-

Electron-donating groups (e.g., –OCH₃) enhance 5-HT₁A receptor affinity .

Electrophilic Substitution

The indole ring undergoes halogenation and nitration at the C5 position:

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Fluorination | Selectfluor®, CH₃CN | 5-Fluoro derivative | 75% | |

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro derivative | 62% |

Impact on Bioactivity :

Side Reactions and Mitigation

Common Side Products :

-

Carbazole dimer (5,13-dihydro-6H-indolo[3,2-a]pyrrolo[3,4-c]carbazole-6,8(7H)-dione) forms via competing intramolecular cyclization .

Mitigation Strategies :

Isotopic Labeling

Deuterated derivatives are synthesized for metabolic studies:

科学研究应用

Antidepressant Properties

Mechanism of Action

Research indicates that derivatives of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione exhibit high affinities for serotonin receptors, particularly the 5-HT1A receptor and the serotonin transporter (SERT). These compounds can act as dual-action antidepressants by inhibiting serotonin reuptake while simultaneously activating 5-HT1A receptors. This dual action is crucial for enhancing serotonin levels in the brain, which is beneficial for treating depression.

Case Studies

A study synthesized various derivatives of this compound and evaluated their binding affinities. Notably, compounds such as 4c and 4l displayed Ki values of 2.3 nM and 3.2 nM for the 5-HT1A receptor, respectively . In vivo tests using the forced swim test (FST) demonstrated that specific derivatives exhibited significant antidepressant-like activity .

Table: Summary of Antidepressant Activity

| Compound | 5-HT1A Ki (nM) | SERT Ki (nM) | D2 Ki (nM) | Activity |

|---|---|---|---|---|

| 4c | 2.3 | Not reported | Not reported | Active |

| 4l | 3.2 | Not reported | Not reported | Active |

| MW005 | Not reported | Not reported | Not reported | Active |

Cancer Treatment

Inhibition of IDO1

The compound has also been identified as a promising inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in tryptophan metabolism and immune response modulation. IDO1 is often upregulated in tumors, contributing to immune evasion by promoting T-cell tolerance . By inhibiting IDO1, compounds derived from this compound could enhance anti-tumor immunity.

Research Findings

Patents have been filed describing the synthesis of such compounds and their use in pharmaceutical compositions aimed at treating cancers by targeting IDO1 . The inhibition of this enzyme may lead to increased T-cell proliferation and enhanced anti-tumor responses.

Structural Variations and SAR Studies

Structure-Activity Relationship (SAR)

The structural modifications of the indole moiety within the pyrrolidine framework have been extensively studied to optimize binding affinities for various receptors. For instance, modifications at the C5 position of the indole ring have shown to significantly affect binding to both SERT and the 5-HT1A receptor .

Table: Summary of Structural Variations

| Modification Type | Effect on Binding Affinity |

|---|---|

| C5 Position Substituents | Enhanced affinity |

| Indole vs. Pyrrolo Moiety | Variable effects observed |

作用机制

The mechanism of action of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione involves its interaction with serotonin receptors. It acts as an agonist or antagonist at these receptors, modulating the levels of serotonin in the brain. This modulation can lead to antidepressant effects by enhancing serotonin signaling . The compound’s interaction with other receptors, such as dopamine receptors, also contributes to its overall pharmacological profile.

相似化合物的比较

Fluoro- and Methoxy-Substituted Derivatives

- 5-Fluoroindole Derivative (Compound 10) : Exhibited superior 5-HT1A affinity (Ki >5 times lower than other analogs in its series), attributed to enhanced hydrophobic interactions with the receptor’s binding pocket .

- 5-Methoxyindole Derivative : Showed reduced SERT affinity compared to the parent compound, likely due to steric hindrance from the methoxy group .

7-Azaindole-Substituted Derivatives

Replacing 1H-indole with 7-azaindole (a bioisostere) maintained D2 receptor binding (Ki = 40–288 nM) but slightly reduced 5-HT1A affinity. This suggests the pyrrolidine-2,5-dione core is critical for D2 interactions, while the indole moiety is more influential for 5-HT1A binding .

Table 1: Key Binding Affinities of Indole-Modified Derivatives

| Compound | 5-HT1A (Ki, nM) | SERT (Ki, nM) | D2 (Ki, nM) | α1-Adrenoceptor (Ki, nM) |

|---|---|---|---|---|

| Parent Compound (R=H) | 3.2 | 9.2 | 43 | 167 |

| 5-Fluoroindole (10) | 1.5 | 12.4 | 40 | 288 |

| 5-Methoxyindole | 8.7 | 47.0 | 167 | NT |

| 7-Azaindole (Compound 4) | 5.1 | 9.2 | 47 | 167 |

Piperidine and Arylpiperazine Hybrids

4-Butyl-Arylpiperazine Derivatives

Wróbel et al. synthesized analogs combining the pyrrolidine-2,5-dione core with a 4-butyl-arylpiperazine group. These compounds showed enhanced 5-HT1A binding (Ki = 2.1–5.0 nM) and retained SERT inhibition (Ki = 15–30 nM). The piperazine moiety improved selectivity over α1-adrenoceptors, reducing cardiovascular side-effect risks .

Phenyl-Substituted Derivatives

The phenyl-substituted analog (C18H14N2O2) exhibited weaker 5-HT1A affinity (Ki = 30.0 nM) compared to the parent compound, underscoring the necessity of the indole group for optimal receptor engagement .

Stereochemical and Conformational Effects

- (3S)-Configuration (H7S) : The (3S)-5-fluoroindole derivative demonstrated higher metabolic stability and oral bioavailability in preclinical models, attributed to stereospecific interactions with hepatic enzymes .

Structure-Activity Relationship (SAR) Insights

Indole Substituents : Electron-withdrawing groups (e.g., F) enhance 5-HT1A affinity, while bulky groups (e.g., OCH3) reduce SERT binding .

Pyrrolidine Core : The 2,5-dione ring is essential for dual SERT/5-HT1A activity. Saturation of the pyrrolidine ring improves metabolic stability .

Hybridization with Piperidine/Piperazine: Enhances 5-HT1A selectivity and reduces off-target effects (e.g., α1-adrenoceptor binding) .

Pharmacological and Therapeutic Potential

- Antidepressants: Derivatives like compound 11 (Ki = 9.2 nM for SERT, 40 nM for D2) are promising for treatment-resistant depression due to balanced monoaminergic activity .

- Anti-Inflammatory Agents : Pyrrolidine-2,5-dione derivatives with indole substitutions have shown COX-2 inhibition (IC50 = 0.8–2.3 µM) in preclinical models .

- Oncology : Trans-3,4-disubstituted analogs are under investigation for combination therapies with anti-proliferative agents .

生物活性

3-(1H-indol-3-yl)pyrrolidine-2,5-dione, also known by its CAS number 10185-29-2, has garnered significant attention in recent years due to its diverse biological activities. This compound has been studied for its potential as an antidepressant, anti-inflammatory agent, and inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), among other therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀N₂O₂ |

| Molecular Weight | 214.22 g/mol |

| LogP | 1.6268 |

| PSA (Polar Surface Area) | 61.96 Ų |

Antidepressant Activity

Recent studies have explored the potential of this compound derivatives as multi-target antidepressants. The design strategy involved modifications to enhance binding affinity to serotonin receptors (5-HT1A) and the serotonin transporter (SERT). Notably, a derivative exhibited an impressive SERT binding affinity with an IC50 value of 9.2 nM, indicating strong potential for therapeutic application in treating depression .

Case Study: Synthesis and Evaluation

A study synthesized several derivatives of this compound and evaluated their antidepressant effects using in vitro assays. The compounds demonstrated significant inhibition of pro-inflammatory cytokine production and proliferation of peripheral blood mononuclear cells (PBMCs) in anti-CD3-stimulated cultures. The most promising compound showed a potent anti-inflammatory effect alongside its antidepressant activity .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been investigated. In vitro studies showed that specific derivatives effectively inhibited the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory conditions. For instance, one derivative demonstrated significant activity with an IC50 value comparable to established anti-inflammatory drugs .

Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

This compound has been identified as a selective inhibitor of IDO1, an enzyme implicated in cancer progression and immune regulation. By inhibiting IDO1, this compound could potentially enhance anti-tumor immunity by preventing the degradation of tryptophan into immunosuppressive metabolites . This property positions it as a candidate for cancer therapy.

The mechanism by which IDO1 inhibition occurs involves blocking the first step in the kynurenine pathway, thus altering the metabolic fate of tryptophan and potentially reversing tumor-induced immune suppression .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Key Findings |

|---|---|

| Antidepressant | Strong binding to SERT; significant inhibition of PBMC proliferation. |

| Anti-inflammatory | Effective inhibition of pro-inflammatory cytokines; comparable IC50 values to standard drugs. |

| IDO1 Inhibition | Selective inhibitor; potential to enhance anti-tumor immunity. |

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives?

- Answer: Conventional synthesis involves cyclocondensation of indole-containing precursors with maleic anhydride derivatives under reflux conditions. Advanced catalytic methods, such as Fe₂O₃@SiO₂/In₂O₃-mediated reactions, significantly improve yield and reduce reaction time (e.g., achieving >80% yield in 6 hours under microwave irradiation) . Purification via column chromatography (silica gel, ethyl acetate/hexane) is typically employed.

Q. How should researchers characterize the molecular structure of this compound?

- Answer: Single-crystal X-ray diffraction (SCXRD) is critical for determining dihedral angles between the indole and pyrrolidine-2,5-dione rings (e.g., 64.58° observed in related derivatives) and identifying weak C–H⋯π interactions in the crystal lattice . Complementary techniques include ¹H/¹³C NMR (to confirm substituent positions) and high-resolution mass spectrometry (HRMS) for molecular weight validation.

Q. What are the key considerations for handling and storing this compound in laboratory settings?

- Answer: Store at –20°C in airtight, light-resistant containers to prevent degradation. Follow GHS guidelines for handling hygroscopic solids: use inert atmospheres (e.g., N₂ gloveboxes) during synthesis and avoid exposure to moisture or high temperatures (>100°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of pyrrolidine-2,5-dione derivatives?

- Answer: Systematically substitute the indole N–H position (e.g., with methyl, benzyl, or pyridyl groups) and evaluate inhibitory activity against kinases (e.g., PKC isoforms) using in vitro kinase assays. Computational tools like density functional theory (DFT) predict electronic effects of substituents on antioxidant capacity (e.g., HOMO-LUMO gaps correlating with radical scavenging efficiency) .

Q. What strategies resolve contradictions in reported biological activities of pyrrolidine-2,5-dione analogs?

- Answer: Cross-validate assay conditions (e.g., ATP concentrations in kinase assays) and confirm compound purity via HPLC (>95%). For example, discrepancies in IC₅₀ values for bisindolylmaleimides may arise from residual solvents or stereochemical impurities. Meta-analyses of structural variations (e.g., ARQ-197 derivatives) can clarify activity trends .

Q. What role does the indole moiety play in the compound’s interaction with biological targets?

- Answer: The indole group facilitates π-π stacking with hydrophobic kinase domains (e.g., c-Met), as shown in molecular docking studies. Substitution at the indole C3 position modulates binding affinity; bulky groups (e.g., quinolinyl) enhance selectivity but reduce solubility . Fluorescence quenching assays quantify indole-protein interactions in real time .

Q. How can computational chemistry aid in designing novel derivatives with enhanced antioxidant properties?

- Answer: DFT calculations predict redox potentials and radical stabilization energies. For example, electron-donating groups (e.g., –OCH₃) at the pyrrolidine-2,5-dione ring lower oxidation potentials, enhancing radical scavenging. Molecular dynamics (MD) simulations model solvation effects and membrane permeability .

Methodological Notes

- Synthetic Efficiency: Compare catalytic vs. conventional methods using reaction yield, time, and E-factor (environmental impact) metrics .

- Data Validation: Use SCXRD (R factor <0.05) and 2D-NMR (COSY, HSQC) to resolve stereochemical ambiguities .

- Contradiction Analysis: Apply multivariate statistical models to isolate variables (e.g., substituent polarity, assay pH) affecting bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。